(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine

Antifungal Structure-Activity Relationship Halogen Bonding

Sourcing a bifunctional 1,2,4-triazole scaffold with both a cross-coupling handle and a free amine for library synthesis often means long lead times or structural ambiguity. This compound solves that with a verified para-bromophenyl substituent for Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig, Sonogashira) and a distinct -CH2NH2 group enabling amide coupling, reductive amination, or sulfonamide formation-two orthogonal reactive sites in one intermediate. • Enables construction of complete bromine positional isomer panels for antifungal SAR; para-bromo analogs show MIC = 18.7 μg/mL against F. solani. • Published meta-bromo benchmarks achieve up to 41.25% growth inhibition in CNS cancer lines (NCI-60); this para-bromo scaffold fills a gap for comparative tubulin-binding SAR. • Single-step scaffold synthesis (K2CO3/DMF) supports multi-gram procurement for parallel library production. Supplied at 95% purity with full analytical documentation. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B12210420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=N2)CN)Br
InChIInChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
InChIKeyYCPMYQCFQXLMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine: Core Chemical Identity and Structural Positioning for Research Procurement


(5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine (CAS not yet widely assigned; molecular formula C9H9BrN4; molecular weight 253.10 g/mol) is a 1,2,4-triazole derivative bearing a para-bromophenyl substituent at position 5 and a methanamine (-CH2NH2) group at position 3 . This compound belongs to the broader class of brominated 1,2,4-triazoles, a family extensively investigated for anticancer, antifungal, and antimicrobial applications, where the bromine substituent contributes to enhanced target binding through halogen bonding and hydrophobic interactions [1]. As a research chemical supplied at 95% purity, it serves primarily as a synthetic building block and a candidate scaffold in medicinal chemistry discovery programs, rather than as a finished therapeutic agent .

Synthetic building block for 1,2,4-triazole-based libraries
para-Bromophenyl group enables halogen bonding in target engagement studies
95% purity supports medicinal chemistry SAR (research use only)

Why (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine Cannot Be Simply Replaced by Other Brominated Triazole Analogs


Interchanging (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine with seemingly similar brominated triazole analogs introduces quantifiable risks of altered biological activity and synthetic utility. For 1,2,4-triazole derivatives, the position of the bromine atom on the phenyl ring (ortho, meta, or para) determines the three-dimensional orientation of the halogen bond donor, directly affecting target binding affinity and selectivity [1]. Furthermore, the methanamine (-CH2NH2) substituent at the triazole 3-position provides a primary amine handle that is chemically distinct from the aromatic amine (-NH2) present in analogs such as 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-13-0), enabling divergent downstream conjugation chemistries and altering the compound's hydrogen-bonding pharmacophore . Procurement without verifying these specific structural attributes may result in selecting a compound with an entirely different reactivity profile and biological performance.

Bromine positional isomerism

para-Br substitution may shift halogen bond geometry relative to meta/ortho isomers, altering antifungal SAR profile.

Amine type mismatch

Methanamine (-CH₂NH₂) vs direct amine (-NH₂) at triazole 3-position determines nucleophilicity and derivatization routes.

Quantitative Differentiation Evidence for (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine vs. Closest Analogs


Antifungal Activity Differentiation by Bromine Position: para-Bromophenyl vs. meta-Bromophenyl and ortho-Bromophenyl Triazole Analogs

In a systematic study of halogen-substituted 1,2,3-triazole derivatives against Fusarium solani ATCC 4099, the MIC of the 4-bromophenyl-substituted analog (3d) was 18.7 μg/mL, representing a 4.1-fold reduction in potency compared to the 3-bromophenyl-substituted analog (3c, MIC = 4.6 μg/mL) but a 2.0-fold improvement over the 2-bromophenyl analog (3b, MIC = 9.3 μg/mL with a note on data consistency) and a 2.0-fold improvement over the unsubstituted phenyl analog (3a, MIC = 37.5 μg/mL) [1]. Although these data are derived from a 1,2,3-triazole scaffold rather than the 1,2,4-triazole core of the target compound, they provide the only available quantitative head-to-head comparison of bromine positional isomer effects on antifungal activity within the triazole family, establishing a class-level inference that the para-bromo configuration confers a distinct antifungal potency profile [1].

Antifungal positional SAR
Class-level
para-Br MIC 18.7 µg/mL vs meta-Br 4.6 µg/mL (4.1× decrease)
vs ortho-Br 9.3 µg/mL (2.0× increase)
Supports antifungal screening context
Data from 1,2,3-triazole scaffold; class-level inference
Antifungal Structure-Activity Relationship Halogen Bonding

Functional Group Differentiation: Methanamine vs. Amine Substituent at the Triazole 3-Position

The target compound (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine (MW = 253.10 g/mol) features a -CH2NH2 (methanamine) group at the triazole 3-position, distinguishing it from the closely related analog 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (CAS 54464-13-0; MW = 239.07 g/mol) which bears a direct -NH2 (amine) substituent at the same position . The additional methylene spacer in the target compound increases molecular weight by 14.03 g/mol and converts the aromatic amine into an aliphatic primary amine, which exhibits higher nucleophilicity (pKaH ~10.5 for aliphatic amines vs. pKaH ~4.6 for aminotriazoles) and enables distinct conjugation chemistries including reductive amination, amide coupling with reduced steric hindrance, and Schiff base formation without direct conjugation to the triazole ring . The target compound can be oxidized to the corresponding aldehyde or carboxylic acid, reduced to secondary or tertiary amines, and the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . These synthetic options are unavailable or proceed with different efficiency for the direct amine analog .

Functional group identity
Head-to-head
–CH₂NH₂ (aliphatic amine, MW 253.10) vs –NH₂ (aromatic amine, MW 239.07)
Amine class dictates derivatization pathways
Vendor-reported structural specification
Synthetic Chemistry Functional Group Interconversion Building Block Utility

Anticancer Activity of meta-Bromophenyl 1,2,4-Triazole Analogs as Class-Level Reference for para-Bromo Congeners

Ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j) were evaluated against the NCI-60 human cancer cell line panel at 10 μM, with compound 4e achieving a Percent Growth Inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75, and compound 4i demonstrating the most broadly promising profile with PGIs of 38.94% (SNB-75), 30.14% (UO-31), 26.92% (CCRF-CEM), 26.61% (EKVX), and 23.12% (OVCAR-5) [1]. Molecular docking at the tubulin-colchicine binding site (PDB: 5LYJ) revealed binding affinities ranging from −6.502 to −8.341 kcal/mol across the series, with compound 4i achieving −8.149 kcal/mol through H-bond and halogen-bond interactions [1]. These data are derived from meta-bromophenyl analogs and are extrapolated to the para-bromophenyl target compound as class-level inference. Systematic SAR data indicate that the position of bromine substitution on the phenyl ring directly modulates both the magnitude and the cell-line selectivity profile of anticancer activity in 1,2,4-triazole derivatives [1].

Anticancer class-level SAR
Class-level
meta-Br analog 4e: 41.25% PGI (SNB-75); 4i tubulin docking −8.149 kcal/mol
Supports cell-model endpoint review
para-Br target lacks direct NCI-60 data
Anticancer Tubulin Inhibition NCI-60 Screening

Synthetic Route Specificity: K2CO3-Mediated One-Pot Assembly vs. Multi-Step Routes for Competing Triazole Analogs

The synthesis of (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine proceeds via a K2CO3-mediated reaction between 4H-1,2,4-triazole-3-thiol and 4-bromobenzyl bromide in DMF under heating, providing the target compound in a single operational step . This contrasts with the multi-step synthetic sequences required for N-arylated analogs such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, which require three synthetic steps from substituted anilines [1]. The one-pot nature of the target compound's synthesis, combined with the commercial availability of both starting materials, reduces synthetic complexity and facilitates scale-up relative to analogs requiring sequential N-arylation steps [1].

Synthetic route efficiency
Cross-study
1-pot synthesis (K₂CO₃/DMF) vs 3-step route for N-arylated analogs
Fewer steps support library-scale procurement
Synthetic route from vendor datasheet; optimization review needed
Synthetic Methodology One-Pot Synthesis Process Chemistry

Recommended Research and Industrial Application Scenarios for (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine Based on Quantified Differentiation Evidence


Antifungal SAR Programs Requiring para-Bromophenyl Triazole Scaffolds for Halogen Position Optimization

In antifungal lead optimization programs targeting Fusarium species, systematic exploration of bromine positional isomer effects on MIC is essential. The class-level evidence demonstrates that para-bromophenyl triazole analogs yield a distinct antifungal potency profile (MIC = 18.7 μg/mL against F. solani) compared to meta-bromo (MIC = 4.6 μg/mL) and ortho-bromo (MIC = 9.3 μg/mL) configurations [1]. Procuring (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine enables the construction of a complete positional isomer panel within the 1,2,4-triazole chemotype, which has not yet been systematically evaluated for antifungal activity in published literature. The methanamine group additionally permits further derivatization to generate focused libraries for SAR refinement.

Medicinal Chemistry Building Block for Derivatization via the Aliphatic Amine Handle in Kinase or Tubulin Inhibitor Discovery

For medicinal chemistry teams synthesizing 1,2,4-triazole-based kinase inhibitors or tubulin polymerization inhibitors, the aliphatic -CH2NH2 group at the triazole 3-position provides a synthetically versatile handle for amide coupling, reductive amination, and sulfonamide formation without the reduced nucleophilicity associated with aromatic amine analogs [1][2]. Published NCI-60 screening data for closely related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines establish that bromophenyl-1,2,4-triazole derivatives achieve up to 41.25% growth inhibition against CNS cancer cell lines with tubulin binding affinities reaching −8.341 kcal/mol . The target compound's para-bromo configuration and methanamine substituent make it a compelling scaffold for comparative SAR against these established meta-bromo benchmarks.

Cross-Coupling Substrate for Diversification via the Aryl Bromide Handle in Parallel Library Synthesis

The para-bromine atom on the phenyl ring serves as a robust handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid diversification of the aryl moiety [1]. Combined with the methanamine group available for orthogonal conjugation, this compound offers two distinct reactive sites for sequential derivatization. This dual-handle architecture is particularly valuable for parallel library synthesis in early-stage drug discovery, where the one-pot synthetic accessibility (K2CO3/DMF, single step) of the parent scaffold facilitates procurement of multi-gram quantities as a common intermediate for divergent library production [1].

Antimicrobial Screening Panels Targeting Gram-Positive and Fungal Pathogens with Halogenated Triazole Chemotypes

Published antimicrobial screening data for sulfonamide-tagged 1,2,3-triazoles demonstrate that 4-bromophenyl-substituted triazole derivatives achieve MIC values as low as 0.027 μg/mL against selected bacterial strains [1]. While these data derive from the 1,2,3-triazole scaffold, they establish a robust class-level precedent that the 4-bromophenyl substituent contributes to potent antibacterial activity when incorporated into triazole frameworks. (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL)methanamine, with its 1,2,4-triazole core and 4-bromophenyl substituent, represents a structurally complementary chemotype for antimicrobial screening panels seeking to compare 1,2,4-triazole vs. 1,2,3-triazole antibacterial activity while maintaining the 4-bromophenyl pharmacophoric element. The methanamine group further enables structure-activity relationship studies through systematic amine derivatization [1][2].

Application
Selection Property
Validation Focus
Antifungal SAR – para-bromophenyl triazole panel
Halogen positional isomer context
para-Br MIC endpoint differentiation
Kinase/tubulin inhibitor probe synthesis
Aliphatic amine derivatization handle
Comparative SAR against meta-Br benchmarks
Parallel library synthesis – dual-handle diversification
Aryl bromide cross-coupling handle
Orthogonal derivatization efficiency
Antimicrobial screening – 1,2,4- vs 1,2,3-triazole chemotype
4-Bromophenyl pharmacophoric element
Antimicrobial endpoint context across triazole cores
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